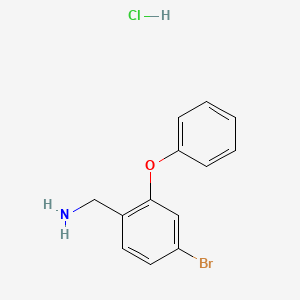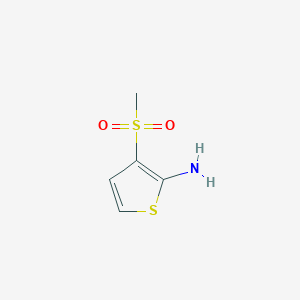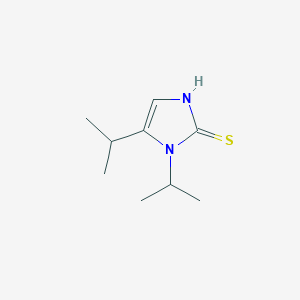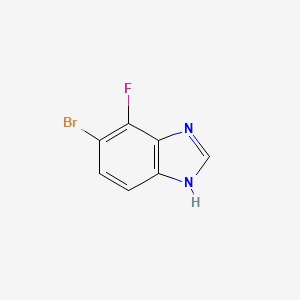![molecular formula C12H21N3O3 B1525862 tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate CAS No. 1354954-19-0](/img/structure/B1525862.png)
tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate
Overview
Description
Tert-butyl carbamate is an organic compound that is used as a building block in organic synthesis . It is a white to slightly yellow solid .
Synthesis Analysis
Tert-butyl carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction with various aryl halides .Molecular Structure Analysis
The molecular formula of tert-butyl carbamate is C5H11NO2 and its molecular weight is 117.15 . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Tert-butyl carbamate has been used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
Tert-butyl carbamate is a solid with a melting point of 105-108 °C . It is soluble in polar solvents such as N,N-dimethylformamide and alcohols, but it is not soluble in nonpolar solvents such as alkanes .Scientific Research Applications
Crystallographic Insights and Molecular Interactions
Research on carbamate derivatives has provided detailed insights into the crystal structures and molecular interactions of such compounds. Studies have shown how these molecules form three-dimensional architectures through a combination of hydrogen bonds and other non-covalent interactions, contributing to our understanding of crystal engineering and molecular assembly mechanisms (Das et al., 2016).
Materials Science and Sensor Development
In materials science, derivatives of tert-butyl carbazole have been utilized to create strong blue emissive nanofibers, demonstrating potential applications in fluorescent sensory materials for detecting volatile acid vapors. This showcases the role of tert-butyl groups in enhancing the properties of organogels, leading to the development of efficient chemosensors (Sun et al., 2015).
Organic Electronics
In the domain of organic electronics, oxadiazole-substituted carbazole derivatives have been synthesized and characterized, with applications as host materials for red triplet emitters in organic light-emitting diodes (OLEDs). These materials have demonstrated high external electroluminescent quantum efficiency, illustrating the utility of oxadiazole and carbazole units in enhancing the performance of OLED devices (Guan et al., 2006).
Chemical Synthesis and Biological Evaluation
Carbamate derivatives have also been synthesized and evaluated for their biological activities. For instance, research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has explored its synthesis, characterization, and preliminary assessments of antibacterial and anthelmintic activities, contributing to the field of medicinal chemistry (Sanjeevarayappa et al., 2015).
Safety and Hazards
Future Directions
Tert-butyl carbamate and its derivatives serve as useful intermediates in the synthesis of several novel organic compounds. These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the study and application of tert-butyl carbamate and its derivatives have great potential in the field of drug discovery .
Properties
IUPAC Name |
tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)17-10(16)15-12(4,5)7-6-9-13-8-14-18-9/h8H,6-7H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAMISMCGAZTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC1=NC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)

![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)
![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)

![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)



![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B1525800.png)
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1525801.png)
